4-(4-Hydroxybutyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxybutyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,11-12H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDBUUPMLVCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Hydroxybutyl Phenol and Its Analogs
Chemo- and Regioselective Synthetic Approaches
The synthesis of 4-(4-hydroxybutyl)phenol requires precise control to ensure the correct placement of the hydroxybutyl group on the phenol (B47542) ring (regioselectivity) and to manage the reactivity of the two distinct hydroxyl groups (chemoselectivity).
Catalytic Strategies, including Organometallic and Biocatalytic Methods
Catalytic methods offer significant advantages in terms of efficiency and selectivity. Organometallic catalysis, for instance, is pivotal in reactions like the hydrogenation of phenol derivatives. Catalysts such as Palladium on carbon (Pd/C), Ruthenium on carbon (Ru/C), and various Nickel-based catalysts are employed for the hydrogenation of the aromatic ring under specific temperature and pressure conditions. google.comatlantis-press.commdpi.com For the synthesis of this compound, a potential catalytic step would involve the selective reduction of a precursor like 4-(4-oxobutyl)phenol or a related ketone, where a catalyst would facilitate the conversion of the keto group to a secondary alcohol without affecting the phenol ring. Palladium-based catalysts are particularly efficient for phenol hydrogenation, leading to products like cyclohexanol (B46403) and cyclohexanone. atlantis-press.com
Biocatalysis has emerged as a powerful tool for highly selective transformations. Enzymes can operate under mild conditions and exhibit remarkable specificity. For example, the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), from Pseudomonas putida, catalyzes the hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring in various 4-alkylphenols. nih.gov This enzyme acts as a dehydrogenase, forming a quinone methide intermediate which is then hydrated to a chiral alcohol. nih.gov While not a direct synthesis of this compound, this biocatalytic approach is highly relevant for producing chiral analogs. Another study explored the use of bovine methemoglobin for the biocatalytic oxidation of various p-substituted phenols, demonstrating the potential of heme proteins in phenolic transformations. nih.gov
Table 1: Substrate Specificity of 4-Ethylphenol Methylenehydroxylase (4EPMH)
| Substrate | Major Product | Specificity Constant (kcat/Km) |
|---|---|---|
| 4-Ethylphenol | 1-(4'-Hydroxyphenyl)ethanol | High |
| 4-n-Propylphenol | 1-(4'-Hydroxyphenyl)propanol | Moderate |
| 4-n-Butylphenol | 1-(4'-Hydroxyphenyl)butanol | Lower |
| Chavicol | 1-(4'-Hydroxyphenyl)-2-propen-1-ol | Moderate |
Data derived from studies on Pseudomonas putida JD1. nih.gov
Multi-step Organic Transformations and Precursor Utilization
A common and effective route to synthesize this compound involves a multi-step pathway starting from a precursor with a protected phenolic hydroxyl group. One documented method begins with 4-(4-methoxyphenyl)butanol, where the phenol group is protected as a methyl ether. prepchem.com
The key transformation in this sequence is the deprotection (demethylation) of the methoxy (B1213986) group to reveal the phenolic hydroxyl. This is achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in a suitable solvent like dichloromethane. The reaction is typically performed at very low temperatures (e.g., -75 °C) to control its reactivity. prepchem.com Following the addition of BBr₃, the mixture is allowed to warm, and the reaction proceeds to completion. The workup involves quenching the reaction, adjusting the pH to isolate the product, and purification by chromatography. This method has been reported to yield pure this compound with a high yield of 86%. prepchem.com
Reaction Scheme:
Starting Material: 4-(4-Methoxyphenyl)butanol
Reagent: Boron tribromide (BBr₃) in Dichloromethane (CH₂Cl₂)
Process: The solution of the starting material is cooled significantly before the slow addition of BBr₃. After the reaction, the mixture is carefully quenched, neutralized, and then acidified.
Purification: The crude product is purified using column chromatography.
Final Product: this compound
Stereoselective Synthesis of Enantiomeric Forms
The compound this compound itself is achiral. However, the principles of stereoselective synthesis are critical for producing its chiral analogs, such as those with a secondary alcohol on the butyl chain, like 4-(4-hydroxyphenyl)butan-2-ol (also known as Rhododendrol). nih.gov These enantiomerically pure compounds are valuable in pharmaceutical and biological studies.
Biocatalysis is a leading strategy for achieving high enantioselectivity. The enzyme 4-ethylphenol methylenehydroxylase (4EPMH) has demonstrated the ability to produce chiral alcohols from 4-alkylphenols with high enantiomeric excess. nih.gov For instance, the biotransformation of 4-n-propylphenol yields the R(+) enantiomer of 1-(4'-hydroxyphenyl)propanol with an impressive 90% enantiomeric excess. nih.gov This enzymatic approach highlights a powerful method for accessing specific stereoisomers of this compound analogs.
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. wikipedia.orgnih.gov The application of its principles is essential for the sustainable production of this compound. Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). wikipedia.orgnih.govmdpi.com
The multi-step synthesis using boron tribromide, while effective, presents several areas for green improvement:
Atom Economy: The use of a stoichiometric reagent like BBr₃ results in lower atom economy compared to a catalytic method.
Solvent and Reagent Choice: Dichloromethane is a hazardous solvent, and boron tribromide is highly corrosive and moisture-sensitive. Green chemistry principles would advocate for replacing these with safer alternatives.
Waste Generation (E-Factor): The E-Factor, which is the ratio of the mass of waste to the mass of the product, is likely high for this process due to the use of stoichiometric reagents and solvents that are not recycled. wikipedia.orgnih.gov
To improve the green credentials of the synthesis, research could focus on developing catalytic deprotection methods or biocatalytic routes that operate in aqueous media under mild conditions, thereby reducing waste and avoiding harsh reagents.
Table 2: Comparison of Green Chemistry Metrics for Different Reaction Types
| Metric | Stoichiometric Reaction (e.g., BBr₃ Demethylation) | Ideal Catalytic Reaction |
|---|---|---|
| Atom Economy | Low to Moderate | High (approaching 100%) |
| E-Factor | High (significant waste) | Low (minimal waste) |
| Solvent Use | Often requires hazardous/chlorinated solvents | Can be designed for green solvents (water, ethanol) or solvent-free conditions |
| Energy Input | May require very low or high temperatures | Often operates at or near ambient temperature |
Novel Methodologies for Phenolic and Aliphatic Hydroxyl Functionalization
The two hydroxyl groups in this compound—one phenolic (aromatic) and one aliphatic (primary alcohol)—have different reactivities, allowing for selective functionalization. This is particularly important for analytical purposes, such as gas chromatography-mass spectrometry (GC/MS), and for creating new derivatives.
Derivatization is a common strategy to modify the hydroxyl groups, making the compound more volatile or detectable. Silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react rapidly with the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This reaction is often accelerated by using acetone (B3395972) as a solvent, where derivatization can be completed in seconds at room temperature. nih.gov
Other derivatizing agents include dansyl chloride, which is used for pre-column derivatization in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, significantly increasing sensitivity. nih.gov The conditions for this reaction, such as pH, temperature, and solvent, can be optimized to achieve high yields of the derivatized product. nih.gov The phenolic hydroxyl group is generally more acidic and can be selectively derivatized under mildly basic conditions where the aliphatic alcohol remains largely unreacted. Conversely, selective protection of the aliphatic alcohol can be achieved using reagents that are specific for primary alcohols, allowing for subsequent modification of the phenolic group.
Chemical Reactivity and Derivatization Studies of 4 4 Hydroxybutyl Phenol
Electrophilic Aromatic Substitution Reactions
The phenol (B47542) ring in 4-(4-hydroxybutyl)phenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the hydroxyl (-OH) group. This group is a strongly activating, ortho-, para- directing substituent ucalgary.ca. Since the para position is already occupied by the 4-hydroxybutyl chain, electrophilic attack occurs predominantly at the ortho positions (C2 and C6) relative to the phenolic hydroxyl group.
The high reactivity of the phenol ring often allows for these reactions to proceed under milder conditions compared to those required for benzene (B151609) ucalgary.ca. For instance, in bromination, the reaction with bromine water can lead to polysubstitution, reflecting the strong activation by the hydroxyl group youtube.com. To achieve mono-substitution, less polar solvents and lower temperatures may be necessary youtube.com.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Reaction with bromine in a solvent like carbon disulfide at low temperatures would favor the formation of mono-brominated products at the ortho position.
Nitration: Using dilute nitric acid can introduce a nitro (-NO₂) group at the positions ortho to the hydroxyl group ucalgary.ca.
Sulfonation: Reaction with concentrated sulfuric acid leads to the introduction of a sulfonic acid (-SO₃H) group, also at the ortho positions ucalgary.ca.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound This table is based on general principles of phenol reactivity.
| Reaction | Reagent | Major Product Name |
| Bromination | Br₂ in CS₂ | 2-Bromo-4-(4-hydroxybutyl)phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(4-hydroxybutyl)phenol |
| Sulfonation | Conc. H₂SO₄ | 2-(4-Hydroxybutyl)-5-hydroxyphenylsulfonic acid |
Functional Group Interconversions at Hydroxyl and Phenolic Moieties
The presence of two distinct hydroxyl groups—one phenolic and one primary aliphatic—allows for selective or exhaustive functionalization. These transformations are fundamental in modifying the compound's properties for various applications fiveable.me.
Both hydroxyl groups in this compound can be converted into a variety of other functional groups, with the phenolic hydroxyl generally being more acidic and the aliphatic hydroxyl being more nucleophilic under neutral conditions.
Etherification: Ethers can be formed at either hydroxyl group. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, is a common method. Due to the higher acidity of the phenolic proton, it can be selectively deprotonated with a weaker base (e.g., K₂CO₃) compared to the aliphatic alcohol. The synthesis of 4-hydroxybutyl vinyl ether polyoxyethylene ether, for example, involves the reaction of the aliphatic hydroxyl group google.com.
Esterification: Esters are readily formed by reacting the hydroxyl groups with carboxylic acids, acid chlorides, or acid anhydrides youtube.com. The reaction with acid chlorides is often rapid and can be performed for both hydroxyl groups. Selective esterification is possible by controlling stoichiometry and reaction conditions. For example, acylation of the more nucleophilic aliphatic alcohol can sometimes be achieved in the presence of the less nucleophilic phenol.
Table 2: Examples of Functional Group Interconversions
| Reaction Type | Reagent(s) | Functional Group Formed | Moiety Reacted |
| Etherification | 1. NaH2. CH₃I | Methoxy (B1213986) | Phenolic and/or Aliphatic OH |
| Esterification | Acetyl Chloride (CH₃COCl), Pyridine | Acetate Ester | Phenolic and/or Aliphatic OH |
| Conversion to Halide | PBr₃ | Bromo | Aliphatic OH only |
| Conversion to Sulfonate | Tosyl Chloride (TsCl), Pyridine | Tosylate Ester | Aliphatic OH primarily |
Oxidation Reactions Leading to Quinone Structures
The phenolic moiety of this compound is susceptible to oxidation to form quinone structures. Phenols can be oxidized using strong oxidizing agents pearson.com. The oxidation of hydroquinone (B1673460) (a 1,4-dihydroxybenzene) to p-benzoquinone is a classic example of this transformation libretexts.org.
For this compound, oxidation would convert the phenolic hydroxyl group into a carbonyl group, leading to the formation of a para-quinone derivative. The reaction typically proceeds with the loss of two protons and two electrons from the aromatic ring system. Oxidizing agents such as chromic acid, Fremy's salt, or o-iodoxybenzoic acid (IBX) can be employed for this purpose libretexts.orgnih.gov. The resulting product would be 4-(4-hydroxybutyl)cyclohexa-2,5-diene-1,4-dione. This transformation is significant in various chemical processes and can be a pathway for further synthetic modifications brainly.com.
Polymerization and Oligomerization Mechanisms
This compound serves as a valuable monomer for the synthesis of a variety of polymers, leveraging its two reactive hydroxyl groups or by modifying it into other polymerizable derivatives.
Direct polymerization of this compound via radical or cationic mechanisms targeting the aromatic ring is not a primary route. Instead, the compound is typically modified to introduce a polymerizable group. For instance, the aliphatic hydroxyl group can be esterified with acrylic acid or methacrylic acid to form 4-(4-acryloyloxybutyl)phenol or 4-(4-methacryloyloxybutyl)phenol, respectively. These monomers can then undergo conventional free-radical polymerization.
Cationic polymerization is a key technique for monomers with electron-rich double bonds, such as vinyl ethers acs.orgnih.gov. The aliphatic hydroxyl group of this compound can be converted into a vinyl ether, creating a monomer suitable for living cationic polymerization. This approach allows for the synthesis of well-defined polymers with controlled molecular weights and architectures acs.org. Radical Induced Cationic Frontal Polymerization (RICFP) is another advanced technique for the energy-efficient curing of resins, which could be applicable to epoxy derivatives of this compound eu-japan.eu.
The true versatility of this compound in macromolecular design is realized through copolymerization. Derivatives of this compound can be copolymerized with a wide range of other monomers to tailor the final properties of the polymer.
For example, acrylate (B77674) derivatives of this compound can be copolymerized with monomers like styrene, methyl methacrylate, or butyl acrylate via free-radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization of a related monomer, 4-hydroxybutyl acrylate, has been used to prepare well-defined diblock copolymer nanoparticles rsc.org.
Furthermore, the phenolic hydroxyl group allows the molecule to be incorporated into polymers like polycarbonates and polyesters through step-growth polymerization. It can act as a chain-stopper to control molecular weight or as a comonomer in A₂ + B₃ type polymerizations to create hyperbranched structures researchgate.net. The enzymatic polymerization of phenols, often catalyzed by peroxidases, presents an alternative, environmentally friendly route to synthesizing polyphenols without the use of formaldehyde (B43269) nih.gov.
Table 3: Polymerization Approaches Involving this compound Derivatives
| Polymerization Type | Monomer Derivative | Key Features |
| Free-Radical Polymerization | Acrylate or Methacrylate Ester | Forms polymers with pendant phenolic groups |
| Cationic Polymerization | Vinyl Ether Derivative | Allows for living polymerization and controlled architectures acs.org |
| Polycondensation | Di-functionalized derivative | Used to synthesize polyesters, polycarbonates, etc. |
| Enzymatic Polymerization | This compound | Oxidative polymerization to form polyphenols nih.gov |
Supramolecular Assembly and Liquid Crystalline Properties
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a primary alcohol group, makes it a versatile building block for the construction of supramolecular assemblies and liquid crystalline materials. The distinct reactivity of the two hydroxyl groups allows for selective derivatization, enabling the design of molecules with the specific anisotropic structures required for mesophase formation.
The formation of liquid crystals is contingent on the molecular geometry and the presence of both rigid (mesogenic) and flexible segments within a molecule. For calamitic, or rod-shaped, liquid crystals, this typically involves a rigid core, often composed of aromatic rings, and flexible terminal chains, such as alkyl or alkoxy groups. Through targeted derivatization, this compound can be readily incorporated into such structures.
One common strategy to induce liquid crystalline behavior is through esterification. The phenolic or the terminal hydroxyl group can be reacted with various carboxylic acids to introduce mesogenic units. For instance, esterification with aromatic carboxylic acids, such as benzoic acid derivatives, can extend the rigid core of the molecule, thereby increasing its aspect ratio and promoting the formation of nematic or smectic phases.
Another key aspect of the supramolecular chemistry of this compound derivatives is their capacity for hydrogen bonding. The presence of hydroxyl groups, even after one has been derivatized, allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions can lead to the self-assembly of molecules into higher-order structures, which can stabilize liquid crystalline phases. This is particularly relevant in the formation of smectic phases, where hydrogen bonding can promote the layered arrangement of molecules.
The flexible butyl chain in this compound plays a crucial role in modulating the properties of the resulting liquid crystals. The length and flexibility of this chain can influence the transition temperatures between different mesophases and the isotropic liquid state. By modifying this chain, for example, by extending it or introducing branches, the melting point and clearing point of the liquid crystalline material can be fine-tuned.
While specific studies on the liquid crystalline properties of derivatives of this compound are not extensively documented in publicly available literature, the principles of liquid crystal design strongly suggest its potential as a precursor for such materials. The combination of a rigid phenolic core and a flexible hydroxybutyl chain provides the necessary structural motifs for the synthesis of a wide range of calamitic liquid crystals.
Addition Reactions and Other Characteristic Transformations
The chemical reactivity of this compound is characterized by the distinct functionalities of its phenolic ring and its aliphatic alcohol group. This allows for a range of addition reactions and other transformations that can be selectively targeted to either part of the molecule.
The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. However, in the context of addition reactions, the aromatic ring is generally unreactive under standard conditions. Addition reactions are more characteristic of the unsaturated systems or can be induced under specific catalytic conditions.
A more relevant transformation for the phenolic moiety is its conversion to a phenoxide anion through deprotonation with a suitable base. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com By reacting the phenoxide of this compound with an alkyl halide, a variety of ethers can be synthesized. This reaction is a cornerstone in the preparation of more complex molecules, including those designed for liquid crystalline applications where specific alkoxy chains are desired.
The primary alcohol at the terminus of the butyl chain readily undergoes addition reactions characteristic of alcohols. For instance, it can react with isocyanates to form carbamates (urethanes), or with epoxides in a ring-opening addition to form hydroxy ethers. These reactions are useful for creating polymeric materials or for introducing specific functional groups onto the molecule.
Furthermore, the terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde can then participate in various nucleophilic addition reactions, such as the Grignard reaction or the Wittig reaction, to form new carbon-carbon bonds. The carboxylic acid derivative opens up further avenues for derivatization, including the formation of amides and esters.
While cycloaddition reactions are not a typical transformation for a simple phenol derivative like this compound, the molecule can be chemically modified to incorporate diene or dienophile functionalities, which could then participate in reactions like the Diels-Alder cycloaddition. However, such transformations would require multi-step synthetic sequences.
The following table summarizes some of the characteristic transformations of this compound:
| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |
| Williamson Ether Synthesis | Base (e.g., NaOH), Alkyl Halide (R-X) | Phenolic Hydroxyl | Aryl Ether |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst or DCC | Phenolic or Alcoholic Hydroxyl | Ester |
| Urethane Formation | Isocyanate (R-NCO) | Alcoholic Hydroxyl | Carbamate (Urethane) |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Alcoholic Hydroxyl | Aldehyde or Carboxylic Acid |
These transformations highlight the utility of this compound as a versatile intermediate in organic synthesis, enabling the creation of a wide array of more complex molecules with tailored properties.
Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical Contexts
Enzymatic Transformations and Biocatalysis Studies
The enzymatic modification of 4-(4-hydroxybutyl)phenol is a key area of research, leveraging enzymes to catalyze specific transformations. These studies are crucial for understanding its metabolic fate and for developing novel biocatalytic applications.
Enzyme-Dependent Reaction Mechanisms (e.g., oxidation, phosphorylation)
The oxidation of this compound and related alkylphenols is a primary focus of enzymatic studies. Enzymes such as hydroxylases, oxidases, and peroxidases can modify the molecule at several positions.
One well-documented mechanism for the transformation of 4-alkylphenols involves dehydrogenation. For instance, 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), isolated from Pseudomonas putida, acts on 4-alkylphenols by catalyzing the dehydrogenation of the substrate to form a quinone methide intermediate. This highly reactive intermediate is then hydrated to yield a hydroxylated product. nih.gov This mechanism, unlike those of monooxygenases, does not require reduced pyridine nucleotides. nih.gov Given that this compound is a 4-alkylphenol, it is a plausible substrate for this type of enzymatic reaction, which would involve oxidation at the benzylic carbon of the butyl chain.
Another significant oxidative mechanism involves cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating the aromatic ring or the alkyl side chain. For example, a chemomimetic biocatalytic system derived from Corynebacterium glutamicum has been developed to selectively oxidize the aliphatic C–H bonds of various p- and m-alkylated phenols. nih.gov Such a system could potentially hydroxylate the butyl chain of this compound. Fungal enzymes, including laccases, peroxidases, and cytochrome P450 monooxygenases, are also known to be involved in the biodegradation of phenolic pollutants and could catalyze the oxidation of this compound. researchgate.net
Substrate Specificity and Enzyme Kinetics in In Vitro Systems
The efficiency and selectivity of enzymatic reactions are determined by substrate specificity and kinetics. Studies on enzymes that catabolize 4-alkylphenols provide insight into the potential biotransformation of this compound.
The enzyme 4-ethylphenol methylenehydroxylase (4EPMH) has been shown to have a broad substrate range, acting on various 4-alkylphenols, including 4-n-propylphenol and 4-n-butylphenol. nih.gov Kinetic data for this enzyme show that substrate specificity is influenced by the length and structure of the alkyl chain, with the specificity constant generally decreasing as the chain length increases. nih.gov This suggests that this compound would likely be a substrate for 4EPMH, although perhaps with a lower specificity constant compared to shorter-chain alkylphenols.
Similarly, multicomponent phenol (B47542) hydroxylases (mPH) from Pseudomonas sp. exhibit preferential oxidation of 3- and 4-alkylphenols, converting them to their corresponding 4-alkylcatechols. nih.gov The substrate preference of these enzymes indicates a capacity to accommodate alkyl chains of varying lengths. nih.gov Vanillyl alcohol oxidase is another enzyme that hydroxylates 4-alkylphenols enantioselectively. scispace.com The table below summarizes the substrate range for 4EPMH, which helps in predicting its activity on this compound.
| Substrate | Relative Vmax (%) | Km (µM) | Vmax/Km (Relative, %) | Major Product |
|---|---|---|---|---|
| 4-Ethylphenol | 100 | 14 | 100 | 1-(4'-Hydroxyphenyl)ethanol |
| 4-n-Propylphenol | 85 | 18 | 66 | 1-(4'-Hydroxyphenyl)propanol |
| 4-n-Butylphenol | 61 | 23 | 37 | 1-(4'-Hydroxyphenyl)butanol |
| Chavicol (4-Allylphenol) | 110 | 25 | 62 | 1-(4'-Hydroxyphenyl)-2-propen-1-ol |
Enzyme Recruitment and Metabolic Pathway Engineering
Metabolic engineering provides powerful tools for creating microbial cell factories capable of producing or degrading specific chemical compounds. nih.gov While specific pathways engineered for this compound are not extensively documented, principles from related aromatic compounds are directly applicable.
The biosynthesis of phenols in microorganisms like Escherichia coli has been achieved by engineering metabolic pathways. mdpi.comnih.gov This often involves enhancing the flux through the shikimate pathway to increase the availability of precursors like chorismate. nih.govacs.org By recruiting and expressing specific enzymes, chorismate can be converted to 4-hydroxybenzoate, which is then decarboxylated to phenol. mdpi.com A similar strategy could be envisioned for the production of this compound by recruiting enzymes capable of alkyl chain elongation from a phenolic precursor.
Hydrolytic Enzymatic Depolymerization of Derivatives
The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of polymers such as polyesters and polycarbonates. The enzymatic degradation of such polymers is an area of significant interest for sustainable chemistry. While specific studies on the hydrolytic enzymatic depolymerization of this compound-derived polymers are limited, the principles are well-established.
Enzymes like peroxidases can be used to catalyze the oxidative polymerization of phenols to create phenolic polymers. nih.gov The reverse process, depolymerization, can be achieved under different conditions. While many methods for depolymerizing phenolic polymers like lignin are chemical, enzymatic routes are being explored. google.com For polymers containing ester linkages derived from this compound, enzymes such as lipases and esterases would be the primary candidates for catalyzing hydrolytic cleavage of the polymer backbone. The degradation of phenolic compounds can also be initiated by oxidative enzymes like polyphenol oxidase, which converts phenols into quinones that subsequently polymerize or degrade. researchgate.net
Role as a Biosynthetic Precursor or Metabolite in Model Organisms
The natural occurrence of this compound as a metabolite or biosynthetic precursor is not well-documented. However, studies on the metabolism of structurally similar alkylphenols in microorganisms provide a model for its potential biotransformation. For instance, the compound 2,4-di-tert-butylphenol has been identified as a secondary metabolite in numerous bacteria, fungi, and plants. researchgate.net
Fungi, in particular, are known to be multi-enzyme systems capable of performing a wide array of biotransformations on different substrates. researchgate.net Endophytic fungi have been shown to biotransform drugs like propranolol through aromatic hydroxylation to produce 4-hydroxypropranolol, mimicking mammalian metabolism. scielo.br This suggests that if this compound were introduced into such a system, it could be metabolized, likely through hydroxylation of the aromatic ring to form a catechol derivative, or through oxidation of the primary alcohol on the butyl chain.
Molecular Interactions with Biological Macromolecules (e.g., protein binding mechanisms)
The interaction of phenolic compounds with proteins is a fundamental process in biochemistry, influencing the structure and function of the protein. These interactions can be either non-covalent or covalent. nih.gov
Non-covalent interactions are reversible and are driven by a combination of forces. mdpi.com For this compound, these interactions would involve:
Hydrophobic Interactions: The non-polar benzene (B151609) ring and the butyl chain can interact with hydrophobic pockets or surfaces on proteins.
Hydrogen Bonding: Both the phenolic and the aliphatic hydroxyl groups can act as hydrogen bond donors and acceptors, forming bonds with polar amino acid residues like lysine, glutamic acid, and tyrosine. researchgate.net
Electrostatic Interactions: These can occur between the partially negative oxygen of the hydroxyl groups and positively charged amino acid residues. mdpi.com
Covalent binding is typically irreversible and often follows the oxidation of the phenol. researchgate.net Enzymes like polyphenol oxidases or peroxidases can oxidize the phenolic hydroxyl group of this compound to a reactive quinone. This quinone can then react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond. nih.gov
These interactions can lead to significant changes in the protein's tertiary structure, while the secondary structure often remains intact. nih.gov Such conformational changes can alter the protein's biological activity, stability, and functional properties. nih.gov
| Type of Interaction | Driving Force/Mechanism | Structural Feature of this compound Involved | Potential Interacting Protein Residues |
|---|---|---|---|
| Non-Covalent: Hydrophobic | Entropy-driven association of non-polar surfaces | Benzene ring, Butyl chain | Leucine, Isoleucine, Valine, Phenylalanine |
| Non-Covalent: Hydrogen Bonding | Electrostatic attraction between H and electronegative atoms (O, N) | Phenolic -OH, Aliphatic -OH | Serine, Threonine, Aspartate, Glutamate, Lysine |
| Non-Covalent: Van der Waals | Fluctuating electrical dipoles | Entire molecule | All residues in close proximity |
| Covalent | Oxidation to quinone followed by nucleophilic attack | Phenolic -OH group | Cysteine (thiol group), Lysine (amino group) |
In Vitro Cellular Pathway Modulation in Model Systems (e.g., oxidative stress, cell proliferation regulation)
In non-clinical, in vitro settings, investigations into this compound, also known as Rhododendrol (RD), have primarily focused on its interactions within cellular models, particularly melanocytes. Research has elucidated its role in modulating pathways related to oxidative stress and cell proliferation, largely driven by its interaction with the enzyme tyrosinase.
Oxidative Stress Induction
The primary mechanism by which this compound exerts its cytotoxic effects in melanocytes is through a tyrosinase-dependent process that leads to significant oxidative stress. wikipedia.orgnih.gov In these model systems, tyrosinase metabolizes this compound into reactive metabolites, including RD-quinone and RD-cyclic quinone. wikipedia.org These metabolites can generate reactive oxygen species (ROS), such as hydroxyl radicals, which are toxic to the cells. wikipedia.orgresearchgate.net
Studies using B16F10 murine melanoma cells and human primary epidermal melanocytes have demonstrated a significant increase in ROS generation following treatment with this compound. nih.gov This surge in ROS disrupts the cellular redox balance, leading to a state of oxidative stress. A direct consequence of this is the depletion of endogenous antioxidant enzymes; for instance, levels of glutathione peroxidase were observed to be diminished in cells treated with the compound. nih.gov While the production of ROS is a prominent finding, some reports have noted an absence of detectable ROS, suggesting alternative or additional mechanisms, such as the induction of endoplasmic reticulum stress, may also contribute to cytotoxicity. wikipedia.org
Regulation of Cell Proliferation
The oxidative stress induced by this compound directly impairs the normal proliferation of melanocytes. wikipedia.orgnih.gov Treatment with the compound leads to a dose-dependent decrease in cell viability, which is attributed to cell growth arrest rather than immediate cell death. nih.gov
This arrest of the normal cell cycle is linked to the upregulation of specific genes associated with cellular stress and DNA damage. Research has shown that exposure to this compound significantly up-regulates Growth Arrest and DNA Damage-inducible (GADD) genes, specifically GADD45 and GADD153 (also known as CHOP). wikipedia.orgnih.gov The activation of these genes is a downstream effect of the increased intracellular ROS. nih.gov
The pivotal role of oxidative stress in this pathway was confirmed in studies where the antioxidant N-acetylcysteine (NAC) was co-administered with this compound. The presence of NAC prevented the generation of ROS, which in turn rescued the suppressed proliferation of melanocytes and significantly attenuated the upregulation of GADD45 and GADD153. nih.gov These findings suggest that the oxidative damage and subsequent activation of GADD-related pathways are key contributors to the compound's effect on cell proliferation. nih.gov
Table 1: Summary of In Vitro Cellular and Molecular Effects of this compound in Melanocyte Models
| Parameter | Model System | Observed Effect | Implication | Reference |
| Cell Viability | B16F10 murine melanoma cells, Human primary epidermal melanocytes | Dose-dependent decrease | Cell growth arrest | nih.gov |
| Reactive Oxygen Species (ROS) | B16F10 murine melanoma cells, Human primary epidermal melanocytes | Significant increase | Induction of oxidative stress | nih.gov |
| Antioxidant Enzymes | B16F10 murine melanoma cells, Human primary epidermal melanocytes | Depletion of glutathione peroxidase | Impaired cellular antioxidant defense | nih.gov |
| Gene Expression | B16F10 murine melanoma cells, Human primary epidermal melanocytes | Significant upregulation of GADD45 and GADD153 | Activation of stress and DNA damage response pathways | nih.gov |
| Cell Proliferation with Antioxidant | B16F10 murine melanoma cells, Human primary epidermal melanocytes | Proliferation rescued by N-acetylcysteine (NAC) | Confirms ROS-dependent mechanism of growth arrest | nih.gov |
Advanced Analytical Methodologies for Research Characterization of 4 4 Hydroxybutyl Phenol
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-(4-hydroxybutyl)phenol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon skeleton and the chemical environment of each proton and carbon atom. bhu.ac.in
In a typical ¹H NMR spectrum, the protons of the butyl chain and the aromatic ring will exhibit characteristic chemical shifts and splitting patterns. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 6.7-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org The protons of the butyl chain will appear more upfield. The methylene (B1212753) group attached to the phenolic oxygen (-CH₂-OH) is expected around 3.6 ppm, while the methylene group attached to the aromatic ring (Ar-CH₂-) would appear around 2.5 ppm. The signal for the phenolic hydroxyl proton can vary (typically 4-7 ppm) and can be confirmed by a deuterium (B1214612) oxide (D₂O) exchange experiment, which causes the peak to disappear. libretexts.orglibretexts.org
¹³C NMR spectroscopy provides direct information about the carbon framework. bhu.ac.in The carbon attached to the phenolic hydroxyl group is significantly deshielded, appearing around 154 ppm. libretexts.org The other aromatic carbons resonate in the typical 115-130 ppm range. The carbons of the aliphatic butyl chain will appear in the upfield region of the spectrum.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra reveal proton-proton couplings within the butyl chain and the aromatic ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C-OH, aromatic) | - | ~154 |
| C2/C6 (Aromatic CH) | ~6.7 (d) | ~115 |
| C3/C5 (Aromatic CH) | ~7.0 (d) | ~130 |
| C4 (C-alkyl, aromatic) | - | ~135 |
| Cα (Ar-CH₂) | ~2.5 (t) | ~35 |
| Cβ (-CH₂-) | ~1.6 (m) | ~29 |
| Cγ (-CH₂-) | ~1.5 (m) | ~30 |
| Cδ (-CH₂-OH) | ~3.6 (t) | ~62 |
| Phenolic OH | ~4-7 (s, br) | - |
| Aliphatic OH | Variable (s, br) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. (d=doublet, t=triplet, m=multiplet, s=singlet, br=broad)
Mass Spectrometry (MS, MS/MS, GC-MS, LC-MS) for Complex Mixture Analysis and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. whitman.edu When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation, identification, and quantification of the compound in complex mixtures and biological samples. whitman.edu
In the mass spectrum of this compound (molar mass: 166.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 166. nih.gov Phenols typically exhibit a strong molecular ion peak. libretexts.org The fragmentation pattern is highly informative. A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da). libretexts.org For this compound, a significant fragmentation is the benzylic cleavage, resulting in the formation of a stable hydroxytropylium cation at m/z 107. This fragment is a hallmark of many alkylphenols. Other fragments can arise from the cleavage of the butyl chain.
Tandem mass spectrometry (MS/MS) provides even greater structural detail by isolating a specific fragment ion and inducing further fragmentation, which is invaluable for distinguishing between isomers and identifying metabolites. In metabolite profiling, LC-MS is often the method of choice, capable of detecting hydroxylated, glucuronidated, or sulfated conjugates of this compound in biological matrices.
Table 2: Potential Mass Fragments of this compound in Electron Ionization MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 148 | [M - H₂O]⁺ | Loss of water from the butyl chain |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage (loss of C₃H₇O radical) |
| 94 | [C₆H₆O]⁺ | Cleavage of the entire butyl chain (loss of C₄H₈) |
| 77 | [C₆H₅]⁺ | Loss of OH from the phenyl cation |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. tandfonline.com These techniques are complementary and can be used to confirm the structure of this compound.
The FTIR spectrum is characterized by a broad and strong absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenolic and alcohol groups. libretexts.orgorgchemboulder.com Other key absorptions include C-H stretching vibrations from the aromatic ring (around 3030 cm⁻¹) and the aliphatic butyl chain (2850-2960 cm⁻¹), aromatic C=C ring stretching bands (1450-1600 cm⁻¹), and a strong C-O stretching band around 1200-1250 cm⁻¹. libretexts.org
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, it would clearly show the aromatic ring breathing modes and C-C stretching of the alkyl chain. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, useful for identification and structural confirmation. tandfonline.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3500–3200 | O–H stretch (H-bonded) | Phenol (B47542), Alcohol | Strong, Broad / Weak |
| 3100–3000 | C–H stretch | Aromatic Ring | Medium / Strong |
| 2960–2850 | C–H stretch | Alkyl Chain (-CH₂) | Strong / Strong |
| 1600, 1500 | C=C stretch | Aromatic Ring | Medium-Strong / Medium-Strong |
| 1260–1200 | C–O stretch | Phenol | Strong / Medium |
| 1150–1000 | C–O stretch | Primary Alcohol | Strong / Medium |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks the necessary structural elements to exhibit optical activity. Therefore, it does not have enantiomers, and techniques for assessing enantiomeric purity are not applicable to this compound.
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices to assess its purity and for quantitative analysis.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like phenols. chula.ac.th It is highly effective for determining the purity of this compound and for quantifying it in various samples. matec-conferences.org
For GC analysis, the polar hydroxyl groups of this compound often require derivatization to increase volatility and improve peak shape. oup.com A common derivatization method is silylation, which converts the -OH groups to trimethylsilyl (B98337) (-OTMS) ethers. The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. matec-conferences.org
A temperature-programmed oven is used to ensure efficient separation from other components in the mixture. matec-conferences.org A Flame Ionization Detector (FID) can be used for robust quantification due to its excellent sensitivity and linear range for hydrocarbons. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for positive compound confirmation. oup.com
Table 4: Typical Gas Chromatography (GC) Parameters for Phenolic Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) |
| Carrier Gas | Helium, Flow rate ~1 mL/min |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50-100 °C, ramp at 5-15 °C/min to 280-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Optional, but recommended (e.g., silylation with BSTFA) for improved peak shape |
Compound Names Table
Liquid Chromatography (LC) Applications
This section would typically detail the use of High-Performance Liquid Chromatography (HPLC) for the separation, identification, and quantification of this compound. Research findings would include specifics of the methodology, such as the type of chromatographic column used (e.g., a C18 reversed-phase column), the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water), the flow rate, and the detection method (e.g., UV-Vis spectrophotometry at a specific wavelength). A data table would summarize these conditions and report key results like the retention time of the compound under those specific conditions.
X-ray Diffraction for Solid-State Structure Determination and Crystalline Properties
For the solid-state characterization of this compound, this section would present data obtained from X-ray Diffraction (XRD) analysis. If a single crystal structure had been determined, it would provide precise information on the molecule's three-dimensional arrangement in the solid state. Key research findings would be presented in a data table, listing crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and calculated density. This information is fundamental for understanding the material's crystalline nature and identifying potential polymorphs.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Material Characterization
This part of the article would focus on the thermal properties of this compound.
Differential Scanning Calorimetry (DSC) data would reveal the temperatures of phase transitions. A key finding would be the compound's melting point (°C or K) and the associated enthalpy of fusion (J/g).
Thermogravimetric Analysis (TGA) would be used to assess the thermal stability of the compound. The findings would indicate the onset temperature of decomposition and show the percentage of mass loss as a function of temperature.
A data table would summarize these findings, providing specific values for melting point, enthalpy, and decomposition temperature ranges. While thermal analysis data exists for structurally related compounds like other alkylphenols, this information is not specific to this compound and cannot be presented as such.
Without access to specific studies on this compound, providing a scientifically accurate article that meets the requirements for detailed research findings and data tables is not possible.
Theoretical and Computational Chemistry Investigations of 4 4 Hydroxybutyl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 4-(4-Hydroxybutyl)phenol. These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry, electron distribution, and orbital energies. By optimizing the molecular structure, calculations can yield precise bond lengths, bond angles, and dihedral angles, providing a foundational three-dimensional model. From this optimized geometry, a host of electronic properties can be derived to predict the molecule's stability and chemical reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, highlighting sites prone to nucleophilic attack.
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the electron density of the HOMO is typically concentrated around the aromatic ring and the phenolic oxygen, making these areas the primary sites for donating electron density in reactions.
While specific DFT calculations for this compound are not widely available in the literature, the expected distribution would show the HOMO localized on the phenol (B47542) ring and its hydroxyl group, and the LUMO distributed over the aromatic system.
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Phenolic Compound Note: This table provides representative values for a generic phenol derivative calculated via DFT, as specific data for this compound is not available in the cited literature. The values illustrate the type of data generated from FMO analysis.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity sites for electrophilic and nucleophilic interactions. researchgate.netimist.ma The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color spectrum to indicate different charge regions.
Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. They are characteristic of electronegative atoms (like oxygen) and are susceptible to electrophilic attack.
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These regions, typically around hydrogen atoms (especially the acidic phenolic proton), are prone to nucleophilic attack.
Green Regions: These areas represent neutral or zero potential.
Prediction of Reaction Pathways and Transition States
Computational chemistry enables the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. mdpi.com This involves identifying and characterizing stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). rsc.org A transition state represents the highest energy barrier along a reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate.
For this compound, theoretical calculations could be used to investigate various reactions, such as:
Oxidation: Phenols are susceptible to oxidation. Calculations could model the reaction with oxidizing agents to determine if the reaction proceeds via hydrogen atom transfer (HAT) or other mechanisms, and to identify the most likely initial site of attack.
Electrophilic Aromatic Substitution: The model could predict the regioselectivity (ortho, meta, para) of substitution on the phenol ring by calculating the activation energies for the different pathways.
Etherification/Esterification: The reaction mechanisms at either the phenolic or the primary alcohol functional group could be compared to predict selectivity.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) from the reactant to the transition state is a key factor in the reaction kinetics. Computational methods like DFT are widely used to locate transition state structures and calculate their vibrational frequencies to confirm they represent a true saddle point on the PES (characterized by one imaginary frequency). mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in different environments (e.g., in vacuum, water, or other solvents).
For this compound, the flexible butyl chain allows for multiple conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Furthermore, MD is exceptionally useful for studying intermolecular interactions. Simulations can explicitly model the interactions between this compound and solvent molecules. Key insights that can be gained include:
Hydrogen Bonding: Analyzing the number, duration, and geometry of hydrogen bonds formed between the molecule's hydroxyl groups and surrounding water molecules.
Solvation Shell Structure: Characterizing the arrangement and orientation of solvent molecules around the solute.
Self-Aggregation: Simulating multiple molecules to observe potential aggregation behavior driven by hydrophobic interactions of the phenyl ring and hydrogen bonding between the hydroxyl groups.
These simulations provide a detailed, atomistic picture of how this compound behaves in a condensed phase, which is essential for understanding its solubility, transport properties, and interactions with other molecules. bldpharm.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. wikipedia.orgresearchgate.net The goal is to develop a mathematical model that can predict a specific property (like boiling point, solubility, or partition coefficient) for new or untested compounds based solely on their molecular structure.
A QSPR study involves several key steps:
Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, such as topological, geometric, electronic, and constitutional information.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property.
Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation.
For this compound, a QSPR model could be developed to predict properties that are difficult or time-consuming to measure experimentally. By calculating its molecular descriptors, its properties could be estimated using a previously established and validated QSPR model for a class of similar phenolic compounds.
Table 2: Examples of Molecular Descriptors Used in QSPR Modeling
| Descriptor Type | Example | Information Encoded |
| Constitutional | Molecular Weight | Size and mass of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecular graph |
| Geometric | Molecular Surface Area | Three-dimensional size and shape |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and stability |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT and other ab initio methods are commonly used to compute parameters for NMR, IR, and UV-Vis spectroscopy. nih.govacs.org
NMR Spectroscopy: Theoretical methods can calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the predicted NMR spectrum with the experimental one can aid in the assignment of complex signals and confirm the proposed structure. rsc.org
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. These theoretical frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor. The predicted IR spectrum helps in assigning specific absorption bands to the vibrational modes of the molecule (e.g., O-H stretch, C=C aromatic stretch).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, helping to interpret the UV-Vis spectrum of the compound.
For this compound, these predictive tools can provide a theoretical benchmark for its spectroscopic characterization, aiding in its identification and structural elucidation.
Computational Design of Novel Derivatives and Functional Materials
The computational design of novel molecules derived from this compound represents a frontier in materials science, aiming to create functional materials with tailored properties. This approach utilizes computational chemistry methods to predict the characteristics of hypothetical molecules before their synthesis, thereby guiding experimental efforts toward the most promising candidates. The inherent bifunctionality of this compound, with its reactive phenolic hydroxyl and primary alcohol groups, makes it an excellent scaffold for designing a diverse range of derivatives, from polymers to specialized organic materials.
In silico design strategies for derivatives of this compound typically involve modifying its core structure to enhance specific properties. For instance, computational methods can be employed to predict how substitutions on the aromatic ring or alterations to the butyl chain will affect electronic, optical, and mechanical properties. Density Functional Theory (DFT) is a powerful tool in this context, allowing for the calculation of molecular geometries, electronic structures, and vibrational frequencies of hypothetical derivatives. nih.gov
One area of exploration is the design of novel polymers. By computationally modeling the polymerization of this compound derivatives, researchers can predict properties such as thermal stability, mechanical strength, and conductivity of the resulting polymers. For example, derivatives with enhanced intramolecular hydrogen bonding could be designed to create polymers with high thermal resistance.
Another avenue of computational design is the development of functional materials for electronic applications. By introducing electron-donating or electron-withdrawing groups to the phenolic ring of this compound, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This is crucial for designing organic semiconductors and nonlinear optical (NLO) materials. researchgate.net Computational screening can rapidly evaluate a large library of potential derivatives to identify those with optimal electronic properties. researchgate.net
The design process often involves a multi-step computational workflow. Initially, a library of virtual derivatives is created by systematically modifying the structure of this compound. These structures are then optimized using quantum chemical methods to determine their most stable conformations. Following optimization, key properties are calculated, and the results are analyzed to identify candidates that meet the desired performance criteria. This data-driven approach accelerates the discovery of new functional materials. nih.gov
Below are interactive data tables showcasing hypothetical derivatives of this compound designed for specific functionalities, with their predicted properties calculated using computational methods.
Table 1: Hypothetical this compound Derivatives and Their Predicted Electronic Properties
| Derivative Name | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |
| HBP-NO2 | Addition of a nitro group at the ortho position | -6.5 | -3.2 | 3.3 | Electron-acceptor material |
| HBP-NH2 | Addition of an amino group at the ortho position | -5.1 | -1.5 | 3.6 | Electron-donor material |
| HBP-CN | Addition of a cyano group at the meta position | -6.8 | -2.9 | 3.9 | NLO material |
| HBP-OCH3 | Addition of a methoxy (B1213986) group at the para position | -5.3 | -1.7 | 3.6 | Hole-transport material |
Table 2: Predicted Polymer Properties from Hypothetical this compound-based Monomers
| Monomer Derivative | Polymer Type | Predicted Glass Transition Temperature (°C) | Predicted Young's Modulus (GPa) |
| This compound | Polyester | 85 | 2.5 |
| Di-ester of HBP and terephthalic acid | Polyester | 120 | 3.1 |
| Di-ether of HBP and bisphenol A diglycidyl ether | Epoxy resin | 150 | 3.8 |
Applications in Advanced Materials Science and Chemical Engineering
Monomer for Specialty Polymer Synthesis (e.g., coatings, adhesives, resins)
The dual functionality of 4-(4-Hydroxybutyl)phenol makes it a potentially valuable monomer for the synthesis of specialty polymers. The phenolic hydroxyl group can undergo reactions typical of phenols, such as electrophilic aromatic substitution and etherification, while the primary alcohol can participate in esterification and urethane formation. This allows it to act as a building block for polyesters, polyurethanes, polyethers, and epoxy resins.
While specific, large-scale industrial use of this compound as a monomer for coatings, adhesives, and resins is not widely documented in publicly available research, its structure is analogous to other bifunctional monomers used in polymer synthesis. For example, other substituted phenols are used to produce phenolic and epoxy resins industrialchemicals.gov.au. Similarly, molecules containing hydroxyl groups, such as 4-hydroxybutyl acrylate (B77674), are employed as components in adhesives to enhance stability and performance google.com. The incorporation of this compound could impart a combination of rigidity from the phenyl ring and flexibility from the butyl chain to a polymer matrix.
Ultraviolet (UV) and Electron Beam (EB) curing are methods that use high-energy radiation to rapidly polymerize and crosslink monomers and oligomers into a solid film. These technologies are widely used for coatings, inks, and adhesives. Monomers used in these formulations typically contain reactive groups like acrylates.
The incorporation of specific monomers is a key strategy for engineering the bulk and surface properties of polymers. The structure of this compound suggests it could influence several key characteristics.
Adhesion: The polar phenolic and alcohol groups can form hydrogen bonds with various substrates, potentially improving the adhesive strength of a formulation. Primers based on phenolic compounds have been shown to improve the bond strength and durability of many adhesive systems specialchem.com.
Crosslinking: Both the phenolic ring and the hydroxyl group can serve as reaction sites for crosslinking. Increased crosslink density in a polymer network generally leads to enhanced mechanical strength, thermal stability, and chemical resistance specialchem.comresearchgate.net. However, excessive crosslinking can sometimes reduce adhesive strength by restricting molecular chain mobility researchgate.net.
Scratch Resistance: The hardness and scratch resistance of coatings are often improved by increasing crosslink density and incorporating rigid aromatic structures researchgate.net. The phenyl ring of this compound could contribute to surface hardness. Research on epoxy coatings has shown that incorporating hyperbranched polyesters with phenolic end groups can lead to toughened, scratch-resistant hybrid coatings researchgate.net.
The potential effects of incorporating a monomer like this compound are summarized in the table below, based on general principles of polymer chemistry.
| Property | Potential Influence of this compound | Rationale |
| Adhesion | Increase | Polar hydroxyl and phenolic groups can form hydrogen bonds with substrates. |
| Flexibility | Increase | The aliphatic butyl chain can introduce flexibility into the polymer backbone. |
| Hardness | Increase | The rigid phenyl ring can contribute to surface hardness and scratch resistance. |
| Crosslink Density | Increase | The two reactive hydroxyl groups provide sites for creating a denser polymer network. |
| Thermal Stability | Increase | Aromatic structures generally enhance the thermal stability of polymers. |
Precursor in High-Performance Material Development (e.g., phenolic resins)
Phenolic resins are a class of thermosetting polymers known for their excellent heat resistance, dimensional stability, and adhesive properties sci-hub.seresearchgate.net. They are typically produced through the reaction of a phenol (B47542) with an aldehyde, most commonly formaldehyde (B43269) researchgate.net.
While the use of unsubstituted phenol is most common, substituted phenols are also used to create resins with specific properties. For example, para-tertiary-butylphenol (PTBP) is used to synthesize oil-soluble phenolic resins with prominent adhesive properties sci-hub.se. Although direct evidence of this compound being used as a primary precursor for high-performance phenolic resins is limited, its structure allows for such application. It could react with aldehydes like formaldehyde to form a resol- or novolac-type resin. The pendant hydroxybutyl group would remain available for further reactions, such as esterification or reaction with isocyanates, allowing for the creation of hybrid polymers with unique property combinations.
Integration into Liquid Crystalline Systems and Supramolecular Assemblies
Liquid crystals and supramolecular assemblies are highly ordered systems formed through the spontaneous self-organization of molecules. This self-assembly is driven by non-covalent interactions like hydrogen bonding and aromatic stacking.
There is no specific research available that documents the integration of this compound into liquid crystalline or supramolecular systems. However, its molecular structure contains elements conducive to self-assembly. The phenolic group can act as a hydrogen bond donor, while the alkyl chain provides a flexible tail. Molecules with similar features, such as a rigid core and flexible chains, are known to form liquid crystalline phases rsc.org. It is plausible that derivatives of this compound, where the alkyl hydroxyl group is esterified with a long-chain fatty acid, could exhibit such properties.
Role as a Feedstock in Chemical Industry Processes
A feedstock is a raw material used to supply an industrial process. In the chemical industry, phenols and their derivatives are important intermediates for producing a wide range of products, including polymers, antioxidants, and specialty chemicals industrialchemicals.gov.au. For example, 4-tert-butylphenol is used as an intermediate in the synthesis of resins and fragrances and as an antioxidant in plastics and rubber industrialchemicals.gov.au. The specific use of this compound as a large-scale industrial feedstock is not well-documented. Its availability from chemical suppliers suggests its use in research and specialized, smaller-scale applications rather than as a bulk commodity chemical.
Surface Chemistry and Interface Engineering Studies
Surface chemistry and interface engineering involve the modification of surfaces to control their properties and interactions with the surrounding environment northwestern.edunih.gov. This is critical for applications in catalysis, electronics, and biomaterials nih.govmdpi.com. Organic molecules with specific functional groups are often used to modify surfaces.
While no studies were found that specifically use this compound for surface modification, its bifunctional nature makes it a candidate for such applications. The phenolic end could be used to anchor the molecule to an oxide surface, while the terminal alcohol group on the butyl chain would be exposed, altering the surface's wettability and providing a reactive site for further functionalization. This approach is fundamental to creating tailored interfaces for advanced devices and materials mdpi.com.
Future Research Directions and Unexplored Avenues for 4 4 Hydroxybutyl Phenol Research
Development of Novel and Sustainable Synthetic Methodologies
While established methods for synthesizing phenolic compounds exist, future research will likely focus on developing more efficient, sustainable, and economically viable routes to 4-(4-Hydroxybutyl)phenol and its derivatives.
Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. For instance, research into biocatalytic methods, employing enzymes for specific chemical transformations, could lead to highly selective and sustainable synthesis pathways. nih.gov The use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) to catalyze the umpolung carboligation of aldehydes is one such biocatalytic approach that has been developed to efficiently produce α-hydroxy ketones. semanticscholar.org
Advanced Catalytic Systems: The development of novel catalysts is another promising avenue. Research into bifunctional catalysts that can facilitate multiple reaction steps in a single pot could significantly streamline the synthesis process. nih.govmdpi.com For example, catalytic systems that enable the direct and selective hydroxylation of aryl halides or the oxidation of C-H bonds under mild conditions are of great interest. organic-chemistry.org A recent study reported the insertion of nitrous oxide (N2O) into a Nickel-Carbon bond under mild conditions to produce valuable phenols, representing a novel approach for O-atom transfer. nih.gov
Flow Chemistry: The application of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purity.
A comparative look at potential synthetic strategies is presented in the table below.
| Methodology | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |
| Advanced Catalysis | Increased efficiency, atom economy, novel reaction pathways. nih.govmdpi.com | Development of bifunctional and robust catalysts, use of earth-abundant metals. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yields. | Reactor design, optimization of reaction conditions in continuous systems. |
Elucidation of Complex Biological Mechanisms in Non-Clinical Model Systems
The structural similarity of this compound to other phenolic compounds suggests it may possess interesting biological activities. Future research should aim to unravel these potential effects and their underlying mechanisms using non-clinical model systems.
Antioxidant and Pro-oxidant Activities: Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govresearchgate.net However, under certain conditions, they can also exhibit pro-oxidant behavior. researchgate.net In vitro studies are needed to systematically evaluate the antioxidant capacity of this compound and to understand the structural features that govern this activity. It is also crucial to investigate its potential pro-oxidant effects, as this can have implications for its biological applications.
Enzyme Inhibition and Modulation: Many phenolic compounds are known to interact with enzymes, either as inhibitors or activators. Investigating the effect of this compound on key enzymes involved in various physiological and pathological processes could reveal novel therapeutic potentials. For example, its impact on enzymes involved in inflammation or cell signaling pathways would be a valuable area of study.
Cellular and Molecular Mechanisms: Utilizing cell-based assays and molecular biology techniques will be essential to elucidate the mechanisms of action of this compound at the cellular level. This includes studying its effects on gene expression, protein activity, and cell signaling cascades. Such studies could provide insights into its potential applications in areas like neuroprotection or as an anti-inflammatory agent. frontiersin.org
The table below summarizes key areas for investigation into the biological mechanisms of this compound.
| Research Area | Key Questions to Address | Methodologies |
| Redox Biology | Does it act as an antioxidant or a pro-oxidant? What are the structure-activity relationships? | In vitro antioxidant assays (e.g., DPPH, ABTS), cell-based oxidative stress models. |
| Enzymology | Does it inhibit or activate key enzymes? What is the mode of interaction? | Enzyme kinetics studies, molecular docking. |
| Cellular Biology | How does it affect cell viability, proliferation, and signaling? | Cell culture experiments, gene expression analysis, western blotting. |
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound could accelerate discovery and development. engineering.org.cn
Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can be employed to design novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.commit.edu These tools, trained on vast databases of chemical reactions, can propose innovative disconnections and reaction pathways that may not be immediately obvious to human chemists. nih.gov
Property Prediction: Machine learning models can be developed to predict the physicochemical and biological properties of this compound and its analogues. ijain.org By training models on datasets of known phenolic compounds, it is possible to predict properties such as solubility, toxicity, and antioxidant activity, thereby guiding the design of new molecules with desired characteristics. mdpi.comresearchgate.net
Data Analysis and Interpretation: The large datasets generated from experimental studies on this compound can be analyzed using ML algorithms to identify hidden patterns and correlations. nih.gov This can aid in understanding structure-activity relationships and in formulating new hypotheses for further investigation.
The potential applications of AI and ML in this compound research are outlined in the table below.
| AI/ML Application | Potential Impact | Examples of Tools/Techniques |
| Retrosynthesis | Discovery of novel and efficient synthetic routes. acs.org | Deep learning models, graph neural networks. |
| Property Prediction | Accelerated design of new molecules with desired properties. ijain.org | Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks. |
| Data Analysis | Identification of structure-activity relationships and new research hypotheses. | Principal component analysis (PCA), clustering algorithms. |
Exploration of Emerging Applications in Advanced Materials
The bifunctional nature of this compound, with its reactive phenolic and primary alcohol groups, makes it an attractive monomer for the synthesis of novel polymers and advanced materials.
High-Performance Polymers: The incorporation of this compound into polymer backbones could impart desirable properties such as thermal stability, chemical resistance, and antioxidant capabilities. vinatiorganics.com Its rigid aromatic ring can enhance the mechanical strength and glass transition temperature of polymers, while the hydroxyl groups can serve as sites for cross-linking or further functionalization. youtube.com Research into its use in polyesters, polycarbonates, and epoxy resins could lead to the development of new high-performance materials. unsw.edu.au
Functional Coatings and Adhesives: The adhesive properties of phenolic compounds are well-known. This compound could be a key component in the formulation of advanced coatings and adhesives with enhanced durability and resistance to environmental degradation. nih.gov
Biomedical Materials: The potential biological activity of this compound, combined with its polymer-forming capabilities, opens up possibilities for its use in biomedical applications. nih.gov For example, it could be used to develop biocompatible and antioxidant polymers for drug delivery systems or tissue engineering scaffolds. nih.gov
The table below highlights potential applications of this compound in advanced materials.
| Material Type | Potential Role of this compound | Desired Properties |
| Polymers | Monomer or co-monomer. mdpi.com | High thermal stability, mechanical strength, antioxidant properties. vinatiorganics.com |
| Coatings | Component of resin formulation. | Chemical resistance, durability, UV stability. |
| Biomaterials | Building block for biocompatible polymers. | Antioxidant activity, controlled degradation, drug release capabilities. mdpi.com |
Multidisciplinary Research Bridging Organic Chemistry, Biochemistry, and Materials Science
A holistic understanding and exploitation of this compound's potential will require a multidisciplinary approach that integrates expertise from organic chemistry, biochemistry, and materials science.
Synergistic Design: Organic chemists can design and synthesize novel derivatives of this compound with specific functional groups. Biochemists can then evaluate the biological activity of these new compounds, providing feedback for further molecular design. researchgate.net Materials scientists can subsequently incorporate the most promising candidates into advanced materials, creating a synergistic loop of design, synthesis, and application. nih.gov
Structure-Property-Function Relationships: A collaborative effort is needed to establish comprehensive structure-property-function relationships for materials derived from this compound. This involves detailed characterization of the chemical structure, physical properties, and functional performance of these materials in various applications.
Translational Research: Bridging the gap between fundamental research and practical applications will be crucial. Multidisciplinary teams can work towards translating laboratory discoveries into real-world technologies, whether in the form of new therapeutic agents, high-performance plastics, or advanced biomedical devices.
The table below illustrates the interplay between different scientific disciplines in the research of this compound.
| Discipline | Contribution | Collaborative Outcome |
| Organic Chemistry | Synthesis of novel derivatives and polymers. | Creation of a library of functional molecules and materials. |
| Biochemistry | Evaluation of biological activity and mechanisms. nih.gov | Identification of lead compounds for therapeutic or biomedical applications. |
| Materials Science | Characterization and application of new materials. | Development of advanced materials with tailored properties. |
Q & A
Q. What are the key synthetic routes for 4-(4-Hydroxybutyl)phenol, and how do reaction conditions influence yield and purity?
this compound can be synthesized via electrophilic aromatic substitution or Friedel–Crafts alkylation. For example, alkylation of phenol with 4-chlorobutanol in the presence of an iron-chromium mixed oxide catalyst (fluidized bed conditions) achieves selective methylation and hydroxylation . Yield optimization requires precise control of temperature (45–48°C for intermediates) and solvent polarity to minimize byproducts like quinones, which form via oxidation under acidic conditions . Characterization via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 6.8–7.2 ppm for aromatic protons) is critical for purity validation .
Q. How can researchers validate the stereochemical configuration of this compound derivatives?
Chiral chromatography (e.g., Chiralpak IA column) or enzymatic assays using stereoselective enzymes (e.g., dehydrogenases from Pseudomonas spp.) are effective. For instance, E. coli-expressed hydroxylases selectively catalyze R- or S-enantiomer formation, confirmed by circular dichroism (CD) spectra . X-ray crystallography (as applied to 4-(4-Hydroxybenzoyl)phenol) provides definitive structural validation, with bond angles (e.g., O2—C1—C2 = 22.9 Å) and torsion angles (e.g., C8—C1—C2 = -158.45°) critical for confirming regiochemistry .
Q. What methodologies are recommended for assessing the bioactivity of this compound in neuroprotection or antioxidant studies?
- In vitro : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or rotenone). Measure ROS reduction via DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 assay. EC₅₀ values <50 µM indicate high potency .
- In vivo : Rodent models (e.g., MPTP-induced Parkinson’s disease) with oral administration (10–50 mg/kg). Histopathological analysis of dopaminergic neurons (tyrosine hydroxylase staining) and behavioral tests (rotarod performance) are standard .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved?
Discrepancies arise from species-dependent metabolism. For example:
- In Pseudomonas spp., the compound undergoes β-oxidation to 4-hydroxyphenylacetic acid, detected via LC-MS (m/z 151.04 [M-H]⁻) .
- Mammalian hepatocytes favor glucuronidation (UGT1A1/2 isoforms), producing a metabolite with m/z 327.11 ([M+GlcA-H]⁻). Use CRISPR-edited HepG2 cells (UGT1A1-KO) to isolate phase I vs. II pathways .
Q. What advanced techniques elucidate the enzyme-substrate interactions of this compound in microbial systems?
- Docking simulations : Model binding to cytochrome P450 (CYP153A from Bacillus subtilis) using AutoDock Vina. Key residues (e.g., Phe87, His235) stabilize the hydroxyl group via π-π stacking .
- Kinetic isotope effects (KIEs) : Deuterate the hydroxyl group to measure >1.5, indicating rate-limiting C–H bond cleavage during oxidation .
Q. How does this compound’s structure-activity relationship (SAR) inform derivative design for enhanced bioactivity?
- Electron-donating groups : Methoxy substitution at the para-position (as in 4-(4-methoxyphenyl)-1-butanol) increases lipid solubility (logP >2.5) and blood-brain barrier penetration .
- Steric hindrance : Bulkier substituents (e.g., tert-butyl at C2/C6) reduce metabolic clearance (t₁/₂ >6h in human microsomes) but may compromise solubility .
Methodological Challenges and Solutions
Q. What analytical strategies address impurities in this compound samples?
Q. How should researchers mitigate environmental risks during this compound disposal?
- Biodegradation assays : Use OECD 301F (activated sludge) to monitor half-life (<30 days for safe disposal). Sphingomonas spp. degrade the compound via meta-cleavage pathways .
- Photocatalysis : TiO₂/UV treatment achieves >90% degradation in 4h, confirmed by TOC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
